2-Amino-3-(((R)-2-(N-benzoylbenzamido)-2-carboxyethyl)disulfanyl)propanoic acid
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Overview
Description
2-Amino-3-((®-2-(N-benzoylbenzamido)-2-carboxyethyl)disulfanyl)propanoic acid is a complex organic compound that features a disulfide bond, an amino group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-((®-2-(N-benzoylbenzamido)-2-carboxyethyl)disulfanyl)propanoic acid typically involves multiple steps:
Formation of the Disulfide Bond: This can be achieved by oxidizing thiol groups in the presence of an oxidizing agent such as hydrogen peroxide or iodine.
Introduction of the Amino Group: This step may involve the use of amination reactions, where an amine is introduced to the molecule.
Benzoylation: The benzoyl group can be introduced through a reaction with benzoyl chloride in the presence of a base such as pyridine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The amino and carboxylic acid groups can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Bases: Pyridine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Oxidation Products: Sulfonic acids.
Reduction Products: Thiols.
Substitution Products: Various derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Disulfide Bonds: Useful in studying the properties and reactions of disulfide bonds.
Biology
Protein Folding Studies: Disulfide bonds play a crucial role in protein folding and stability.
Enzyme Inhibition: Potential use as an inhibitor of enzymes that interact with disulfide bonds.
Medicine
Drug Development:
Biomarker Discovery: Used in the identification of biomarkers for various diseases.
Industry
Material Science: Applications in the development of new materials with specific properties.
Biotechnology: Used in the production of biotechnological products such as recombinant proteins.
Mechanism of Action
The mechanism of action of 2-Amino-3-((®-2-(N-benzoylbenzamido)-2-carboxyethyl)disulfanyl)propanoic acid involves its interaction with molecular targets such as proteins and enzymes. The disulfide bond can form or break under certain conditions, affecting the structure and function of these targets. This compound may also interact with cellular pathways involved in redox regulation and protein folding.
Comparison with Similar Compounds
Similar Compounds
Cystine: A naturally occurring amino acid with a disulfide bond.
Glutathione Disulfide: An oxidized form of glutathione with a disulfide bond.
Disulfiram: A drug used to treat chronic alcoholism, containing a disulfide bond.
Uniqueness
2-Amino-3-((®-2-(N-benzoylbenzamido)-2-carboxyethyl)disulfanyl)propanoic acid is unique due to its specific structure, which includes a benzoyl group and a carboxyethyl group. This structure may confer unique properties and reactivity compared to other disulfide-containing compounds.
Properties
IUPAC Name |
2-amino-3-[[(2R)-2-carboxy-2-(dibenzoylamino)ethyl]disulfanyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S2/c21-15(19(25)26)11-29-30-12-16(20(27)28)22(17(23)13-7-3-1-4-8-13)18(24)14-9-5-2-6-10-14/h1-10,15-16H,11-12,21H2,(H,25,26)(H,27,28)/t15?,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTUILQRERRXCE-LYKKTTPLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C(CSSCC(C(=O)O)N)C(=O)O)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N([C@@H](CSSCC(C(=O)O)N)C(=O)O)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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